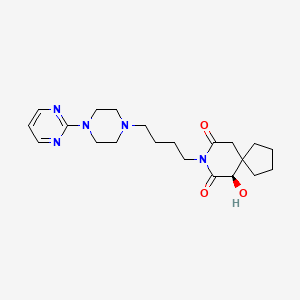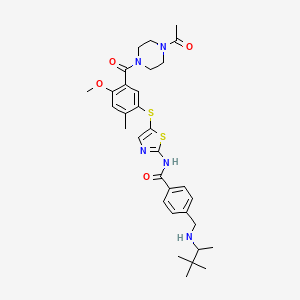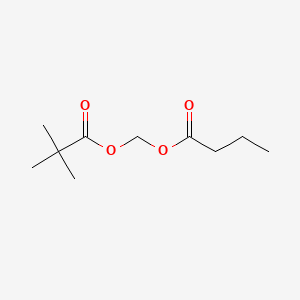
Pivanex
Übersicht
Beschreibung
Pivaloyloxymethylbutyrat: , allgemein bekannt als AN-9, ist ein Acyloxyalkyl-Ester-Prodrug von Buttersäure. Diese Verbindung hat aufgrund ihrer geringen Toxizität und ihrer bemerkenswerten Antikrebsaktivität in sowohl In-vitro- als auch In-vivo-Studien große Aufmerksamkeit erlangt. AN-9 zeigt eine höhere Potenz als Buttersäure bei der Induktion maligner Zelldifferenzierung und der Hemmung des Tumorwachstums. Es hat in präklinischen Studien günstige toxikologische, pharmakologische und pharmazeutische Eigenschaften gezeigt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von AN-9 beinhaltet die Veresterung von Buttersäure mit Pivaloyloxymethylchlorid. Die Reaktion erfordert typischerweise einen sauren Katalysator und wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Esters zu verhindern. Die Reaktion wird bei einer kontrollierten Temperatur durchgeführt, um eine optimale Ausbeute und Reinheit des Produkts zu gewährleisten.
Industrielle Produktionsverfahren: In einem industriellen Umfeld folgt die Produktion von AN-9 einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, mit strenger Kontrolle der Reaktionsparameter wie Temperatur, Druck und Reaktionszeit. Das Produkt wird dann mit Techniken wie Destillation oder Kristallisation gereinigt, um die gewünschten Reinheitsgrade zu erreichen.
Chemische Reaktionsanalyse
Arten von Reaktionen: AN-9 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: AN-9 kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Die Verbindung kann reduziert werden, um Buttersäure und andere verwandte Verbindungen zu ergeben.
Substitution: AN-9 kann nukleophile Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte:
Oxidation: Die Oxidation von AN-9 kann Pivalinsäure und andere Oxidationsprodukte ergeben.
Reduktion: Die Reduktion erzeugt typischerweise Buttersäure und verwandte Verbindungen.
Substitution: Substitutionsreaktionen können eine Vielzahl von Produkten ergeben, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
AN-9 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: AN-9 wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer Verbindungen verwendet.
Biologie: Die Verbindung wird in Studien im Zusammenhang mit Zelldifferenzierung und Apoptose verwendet.
Medizin: AN-9 hat eine signifikante Antikrebsaktivität gezeigt und wird auf sein potenzielles Einsatzgebiet in der Krebstherapie untersucht. Es ist besonders effektiv bei der Induktion maligner Zelldifferenzierung und der Hemmung des Tumorwachstums.
Industrie: AN-9 wird bei der Produktion von Pharmazeutika und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
AN-9 wirkt als Histon-Deacetylase-Inhibitor, der ein Analogon von Buttersäure ist. Es induziert Apoptose von Krebszellen durch Förderung der Zelldifferenzierung. Aufgrund seiner hohen Lipophilie wird AN-9 schnell und umfassend intrazellulär transportiert, wo es einer Esterase-vermittelten Hydrolyse unterliegt, um Pivalinsäure, Formaldehyd und Buttersäure zu bilden. Die Verbindung zielt auf Apoptose-Regulatoren wie Bcl-2 und Caspase-8 ab, was zur Downregulation dieser Proteine und der Induktion von Apoptose führt .
Analyse Chemischer Reaktionen
Types of Reactions: AN-9 undergoes several types of chemical reactions, including:
Oxidation: AN-9 can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to yield butyric acid and other related compounds.
Substitution: AN-9 can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of AN-9 can yield pivalic acid and other oxidation products.
Reduction: Reduction typically produces butyric acid and related compounds.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
AN-9 has a wide range of scientific research applications, including:
Chemistry: AN-9 is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in studies related to cell differentiation and apoptosis.
Medicine: AN-9 has shown significant anticancer activity and is being investigated for its potential use in cancer therapy. It is particularly effective in inducing malignant cell differentiation and inhibiting tumor growth.
Industry: AN-9 is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
AN-9 acts as a histone deacetylase inhibitor, which is an analog of butyric acid. It induces apoptosis of cancer cells by promoting cellular differentiation. Due to its high lipophilicity, AN-9 is rapidly and extensively transported intracellularly, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and butyric acid. The compound targets apoptosis regulators such as Bcl-2 and caspase-8, leading to the downregulation of these proteins and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Buttersäure: AN-9 ist ein Ester-Prodrug von Buttersäure und zeigt eine höhere Potenz bei der Induktion maligner Zelldifferenzierung und der Hemmung des Tumorwachstums.
Valproinsäure: Ein weiterer Histon-Deacetylase-Inhibitor mit ähnlichen Antikrebs-Eigenschaften, aber unterschiedlichen pharmakologischen Profilen.
Trichostatin A: Ein potenter Histon-Deacetylase-Inhibitor mit einer anderen chemischen Struktur, aber einem ähnlichen Wirkmechanismus.
Einzigartigkeit von AN-9: AN-9 zeichnet sich durch seine günstigen toxikologischen, pharmakologischen und pharmazeutischen Eigenschaften im Vergleich zu Buttersäure aus. Es hat eine höhere Potenz bei der Induktion maligner Zelldifferenzierung und der Hemmung des Tumorwachstums gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
IUPAC Name |
butanoyloxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLFBYWXZYSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190818 | |
| Record name | AN 9 (ion exchanger) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pivaloyloxymethyl butyrate is a histone deacetylase inhibitor analog of butyric acid that causes apoptosis of cancer cells through signaling cellular differentiation. It is rapidly and extensively transported intracellularly because of its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and BA. | |
| Record name | AN-9 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122110-53-6, 37380-45-3 | |
| Record name | Pivaloyloxymethyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122110-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AN 9 (ion exchanger) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivanex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AN-9 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AN 9 (ion exchanger) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AN-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1667194.png)

![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
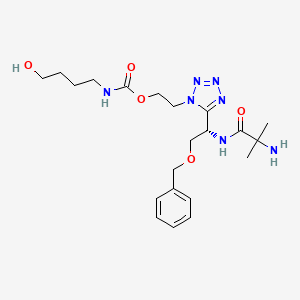
![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)
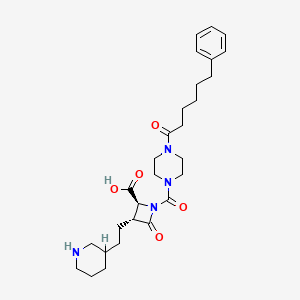
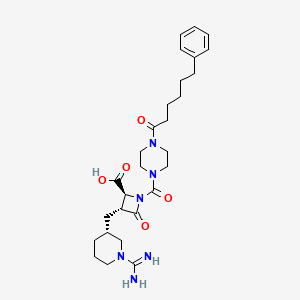
![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667208.png)
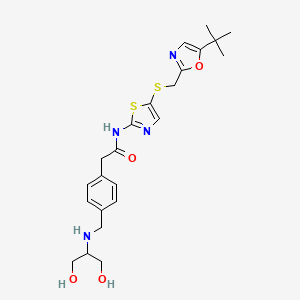
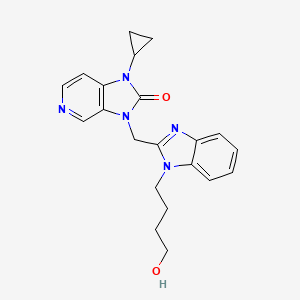
![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)
